molecular formula C16H14FNO3 B2768706 [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 1002663-41-3

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2768706
CAS No.: 1002663-41-3
M. Wt: 287.29
InChI Key: QQNFJTCBKMXXIW-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a chemical compound with the molecular formula C16H14FNO3 and a molecular weight of 287.29. This compound features a 3-fluoroanilino group attached to a 2-oxoethyl moiety, which is further linked to a 4-methylbenzoate group. It has gained attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3-fluoroaniline with ethyl 4-methylbenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The oxoethyl moiety may participate in hydrogen bonding or other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-((4-Fluoroanilino)(Oxo)Acetyl)Carbohydrazonoyl)Phenyl 3-Methylbenzoate
  • 2,2-Dichloro-N-[5-[2-[3-(4-Methoxyphenyl)-5-Phenyl-3,4-Dihydro-2H-Pyrazol-2-yl]-2-Oxoethyl]Sulfanyl-1,3,4-Thiadiazol-2-yl]Acetamide

Uniqueness

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroanilino group enhances its potential for biological activity, while the oxoethyl and methylbenzoate groups contribute to its stability and reactivity .

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11-5-7-12(8-6-11)16(20)21-10-15(19)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNFJTCBKMXXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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